molecular formula C22H11ClF4N4O B2886459 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole CAS No. 321571-05-5

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole

Cat. No.: B2886459
CAS No.: 321571-05-5
M. Wt: 458.8
InChI Key: APFIMTCQPNFVAH-UHFFFAOYSA-N
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Description

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole is a useful research compound. Its molecular formula is C22H11ClF4N4O and its molecular weight is 458.8. The purity is usually 95%.
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Biological Activity

The compound 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyridine Ring : Substituted with chlorine and trifluoromethyl groups.
  • Pyrazole Moiety : Known for its biological activity.
  • Benzisoxazole Component : Imparts additional pharmacological properties.

The molecular formula is C18H13ClF3N3OC_{18}H_{13}ClF_3N_3O, with a molecular weight of approximately 375.77 g/mol. Its distinctive structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are crucial in regulating cell signaling pathways associated with cancer progression and inflammation.
  • Anti-inflammatory Activity : Compounds containing similar structural motifs have demonstrated significant anti-inflammatory effects, inhibiting cyclooxygenase (COX) enzymes .
  • Anticancer Properties : The presence of the pyrazole moiety is often associated with anticancer activity, targeting various cancer cell lines effectively .

Table 1: Summary of Biological Activities

Activity TypeFindings
Kinase Inhibition Potential to inhibit specific kinases involved in cancer and inflammatory diseases.
Anti-inflammatory Demonstrated significant inhibition of COX enzymes with IC50 values comparable to standards .
Anticancer Exhibits cytotoxic effects against multiple cancer cell lines including HeLa and CaCo-2 .

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study indicated that related compounds showed promising results in inhibiting kinases associated with tumor growth. The mechanism involves binding to the ATP site of the kinase, preventing phosphorylation processes essential for cell proliferation.
  • Anti-inflammatory Effects :
    • Research on structurally similar compounds revealed IC50 values indicating strong inhibition of COX-1 and COX-2 enzymes. For instance, certain derivatives exhibited IC50 values as low as 5.40 μM for COX-2, highlighting their potential as anti-inflammatory agents superior to traditional NSAIDs like celecoxib .
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Properties

IUPAC Name

5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-(4-fluorophenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11ClF4N4O/c23-17-10-14(22(25,26)27)11-28-21(17)31-8-7-18(29-31)13-3-6-19-16(9-13)20(32-30-19)12-1-4-15(24)5-2-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFIMTCQPNFVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NN(C=C4)C5=C(C=C(C=N5)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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